6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone ring and the introduction of the tert-butyl and cyclopentylsulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives with different substituents. Examples include:
- 6-Tert-butyl-2-{1-[2-(methylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
- 6-Tert-butyl-2-{1-[2-(ethylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of 6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one lies in its specific substituents, which confer distinct chemical and biological properties. These properties can be exploited for targeted applications in research and industry.
Properties
IUPAC Name |
6-tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c1-20(2,3)17-8-9-18(24)23(21-17)15-10-12-22(13-11-15)19(25)14-26-16-6-4-5-7-16/h8-9,15-16H,4-7,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWXUVPIGWLZBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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